molecular formula C15H15Cl2NO4S B7456509 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide

4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B7456509
M. Wt: 376.3 g/mol
InChI Key: CEQAXYOFFULCOG-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by the presence of chloro, methyl, and methoxy groups attached to a benzene ring, which is further connected to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 2,5-dimethoxyaniline followed by chlorination and subsequent coupling with 3-chloro-2-methylaniline. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups such as hydroxyl or alkyl groups.

Scientific Research Applications

4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide
  • 4-chloro-N-(3-chloro-2-methylphenyl)benzamide

Uniqueness

Compared to similar compounds, 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of methoxy groups on the benzene ring. These methoxy groups can influence the compound’s reactivity, solubility, and overall chemical behavior. Additionally, the specific arrangement of chloro and methyl groups can affect its binding affinity to molecular targets, making it distinct in its applications and effectiveness.

Properties

IUPAC Name

4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4S/c1-9-10(16)5-4-6-12(9)18-23(19,20)15-8-13(21-2)11(17)7-14(15)22-3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQAXYOFFULCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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